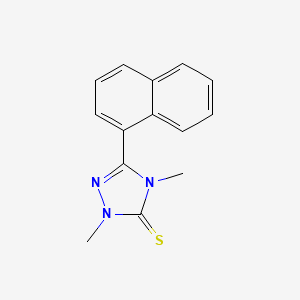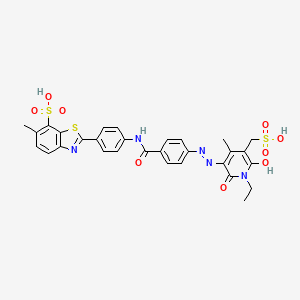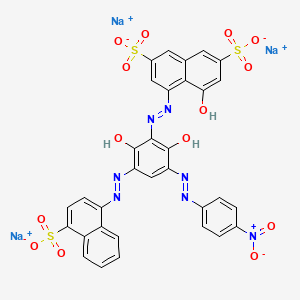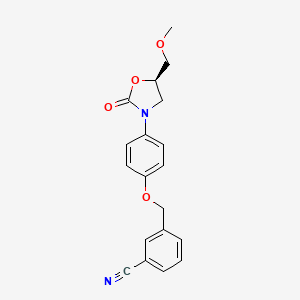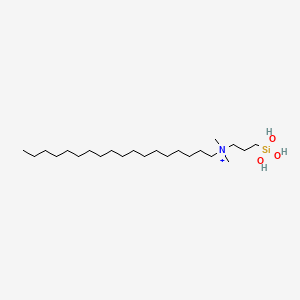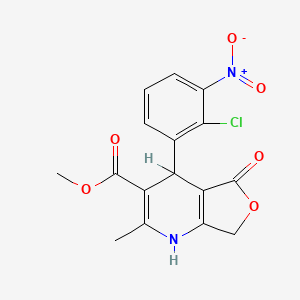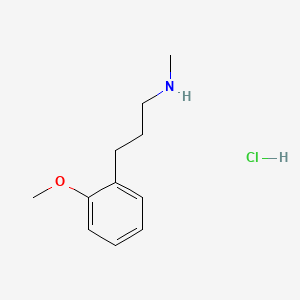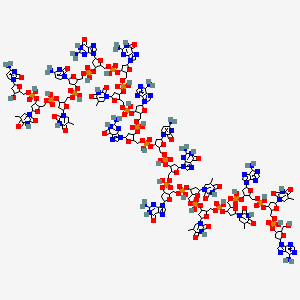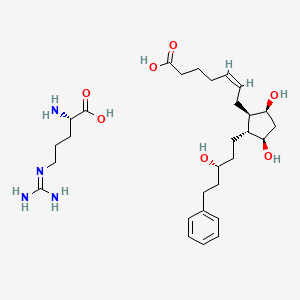
Latanoprost acid arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Latanoprost acid arginine is a compound derived from latanoprost, a prostaglandin F2α analog. Latanoprost is primarily used in the treatment of glaucoma and ocular hypertension by reducing intraocular pressure. Latanoprost acid is the active form of latanoprost, which is hydrolyzed in the eye to exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of latanoprost involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Corey lactone intermediate: This involves the Baeyer-Villiger oxidation of a ketone to form a lactone, followed by ring closure to form the γ-lactone.
Reduction and functionalization: The lactone is reduced using diisobutylaluminum hydride (DIBAL-H) at low temperatures to form an alcohol, which is then functionalized to introduce the necessary side chains.
Final esterification: The final step involves esterification to form latanoprost.
Industrial Production Methods
Industrial production of latanoprost typically involves optimizing the above synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, solvent, and reagent concentrations to minimize side reactions and maximize product formation .
Chemical Reactions Analysis
Types of Reactions
Latanoprost acid arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as DIBAL-H and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Latanoprost acid arginine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their derivatives.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: Latanoprost acid is extensively researched for its therapeutic effects in treating glaucoma and ocular hypertension.
Industry: It is used in the development of new ophthalmic drugs and formulations
Mechanism of Action
Latanoprost acid arginine exerts its effects by binding to prostaglandin FP receptors in the ciliary muscle of the eye. This binding increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. The molecular targets involved include the prostaglandin FP receptors, which mediate the relaxation of the ciliary muscle and enhance fluid drainage .
Comparison with Similar Compounds
Similar Compounds
Bimatoprost: Another prostaglandin analog used to treat glaucoma.
Travoprost: Similar to latanoprost, it reduces intraocular pressure by increasing aqueous humor outflow.
Tafluprost: A prostaglandin analog with similar therapeutic effects.
Uniqueness
Latanoprost acid arginine is unique due to its dual mechanism of action, involving both the prostaglandin FP receptors and the nitric oxide pathway. This dual action enhances its efficacy in reducing intraocular pressure compared to other prostaglandin analogs .
Properties
CAS No. |
1224443-39-3 |
|---|---|
Molecular Formula |
C29H48N4O7 |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H34O5.C6H14N4O2/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28;7-4(5(11)12)2-1-3-10-6(8)9/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/b6-1-;/t18-,19+,20+,21-,22+;4-/m00/s1 |
InChI Key |
KSGLGRAPOOXCBD-UQVCEMPKSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


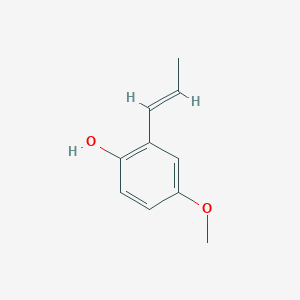
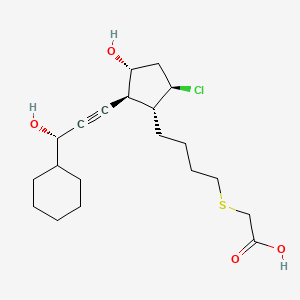
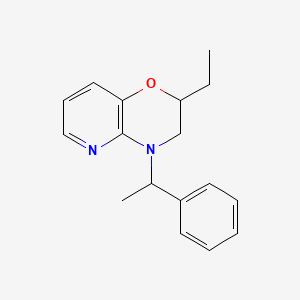
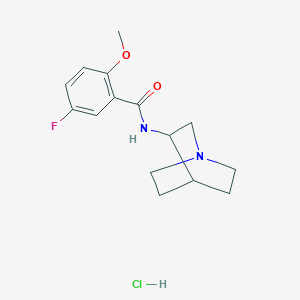
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12729032.png)
